Choline-1,1,2,2-D4 chloride
Overview
Description
Choline-1,1,2,2-D4 chloride is a quaternary ammonium salt, consisting of choline cations and chloride anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It is also known as (CH3)3N (Cl)CD213CD2OH .
Synthesis Analysis
The synthesis of Choline-1,1,2,2-D4 chloride involves the dimerization of a metal complex through thermally induced single-crystal-to-single-crystal transformation or a mechanochemical reaction .Molecular Structure Analysis
The molecular structure of Choline-1,1,2,2-D4 chloride is represented by the linear formula: (CH3)3N (Cl)CD213CD2OH . Quantum chemical calculations have been carried out to study the structure and interactions in a number of complexes containing a choline cation, a chloride anion, and urea molecules .Chemical Reactions Analysis
The Walden rule has been used to identify the position of the 1 ChCl:2 urea ionic liquid among other types of liquids .Physical And Chemical Properties Analysis
The physical properties of Choline-1,1,2,2-D4 chloride, in terms of viscosity, conductivity, and density as a function of temperature, have been investigated intensively . The melting point of this ionic liquid initiated at around 17°C and finalized at around 25°C .Scientific Research Applications
Use in Ionic Liquids
Methods of Application: The physical properties of the ionic liquid, such as viscosity, conductivity, and density, are investigated as a function of temperature . The microscopic structure of the ionic liquid is studied using FTIR spectroscopy . The thermal properties, including melting temperature and thermal stability, are also investigated .
Results: The synthesized ionic liquid is categorized as a poor ionic liquid based on Walden distribution . It is relatively thermally stable, with a melting point initiating at around 17°C and finalizing at around 25°C . The structure of choline chloride is maintained during the formation of the ionic liquid .
Use in Deep Eutectic Solvents
Scientific Field: Physical Chemistry
Methods of Application: The phase behavior of pure Choline chloride and (Choline chloride + H2O) binary mixtures was investigated by calorimetric and analytical techniques . The thermal behavior and stability of Choline chloride were studied by polarized light optical microscopy and differential scanning calorimetry .
Results: The solid–liquid phase diagram of the Choline chloride + water mixture shows an eutectic temperature of 204 K, at a mole fraction of choline chloride close to xChCl = 0.2 . The liquid phase presents significant negative deviations to ideality for water .
Use in Biomedical Applications
Scientific Field: Biomedical Science
Methods of Application: The preparation of the ionic liquid involves the combination of choline and geranate . The properties of the ionic liquid are then studied for potential biomedical applications .
Results: The ionic liquid has shown promise in various biomedical applications, but challenges remain in its preparation and storage .
Use in Extracting Oil Palm Flavonoids
Scientific Field: Biochemistry
Methods of Application: The NaDES were synthesized using a direct heating technique from different combinations of choline chloride with 1,2-propanediol (PD), 1,4-butanediol (BD), glycerol (GLY), glucose (GLU), maltose (MAL) and lactic acid (LA) . The synthesized NaDES were subjected to physicochemical and biological evaluations comprising physical appearance, density, water activity, viscosity, polarity, thermal behaviors, spectroscopic analysis, cytotoxicity, radical scavenging activities and solubility tests .
Results: The NaDES obtained from the choline chloride:lactic acid (LA) combination showed high free radical scavenging characteristics . Ultra-high-performance liquid chromatography ultraviolet/photodiode array (UHPLC-UV/PDA) analysis revealed that the NaDES from the choline chloride:glycerol (GLY) combination had comparable efficiencies with aqueous methanol regarding extracting flavonoids (luteolin and apigenin derivatives) from oil palm leaves .
Use in Gas Separation
Scientific Field: Chemical Engineering
Methods of Application: The application of DESs in gas separation involves using these solvents to separate different gases based on their solubility in the solvent . The performance of the DESs is evaluated based on their ability to selectively separate the gases .
Results: While specific results can vary depending on the gases being separated and the specific DES used, DESs have generally shown promise in gas separation applications .
Use in Biomedical Applications
Scientific Field: Biomedical Science
Methods of Application: The use of DESs in biomedical applications often involves incorporating these solvents into biomedical devices or systems . The performance of the DESs is evaluated based on their biocompatibility and effectiveness in the specific application .
Results: DESs have shown promise in various biomedical applications, but more research is needed to fully understand their potential and limitations .
Future Directions
The liquid structure of the archetypal Deep Eutectic Solvent (DES) reline, a 1:2 molar mixture of choline chloride and urea, has been determined . This is the first reported liquid-phase neutron diffraction experiment on a cholinium DES . The findings from this study have important implications in the future development of these 'designer solvents’ .
properties
IUPAC Name |
trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-HGFPCDIYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Choline-1,1,2,2-D4 chloride |
Citations
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